molecular formula C20H18BrPS B12533028 {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane CAS No. 798548-39-7

{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane

Cat. No.: B12533028
CAS No.: 798548-39-7
M. Wt: 401.3 g/mol
InChI Key: GTWIYESXXJVLTR-UHFFFAOYSA-N
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Description

{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: is an organophosphorus compound that features a phosphane (phosphine) group bonded to a sulfanyl (thioether) linkage and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bromophenyl sulfanyl intermediate. This can be achieved by reacting 4-bromothiophenol with an appropriate alkylating agent to introduce the ethyl group.

    Phosphination: The intermediate is then reacted with diphenylphosphine under controlled conditions to form the final product. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

    Coordination: The phosphane group can coordinate with transition metals, forming complexes that are useful in catalysis.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Coordination: Transition metals like palladium (Pd) or platinum (Pt) are often used in coordination reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Substitution: Various substituted phenyl derivatives.

    Coordination: Metal-phosphane complexes.

Scientific Research Applications

{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: has several applications in scientific research:

    Catalysis: It is used as a ligand in transition metal-catalyzed reactions, such as cross-coupling and hydrogenation.

    Material Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: It may serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.

    Medicinal Chemistry:

Mechanism of Action

The mechanism by which {2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane exerts its effects depends on its application:

    Catalysis: The phosphane group coordinates with a metal center, facilitating the activation of substrates and promoting the desired chemical transformation.

    Biological Studies: It may interact with specific proteins or enzymes, altering their activity or stability.

Comparison with Similar Compounds

{2-[(4-Bromophenyl)sulfanyl]ethyl}(diphenyl)phosphane: can be compared with other similar compounds, such as:

    {2-[(4-Chlorophenyl)sulfanyl]ethyl}(diphenyl)phosphane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and coordination properties.

    {2-[(4-Methylphenyl)sulfanyl]ethyl}(diphenyl)phosphane: The presence of a methyl group can influence the compound’s steric and electronic properties.

    {2-[(4-Nitrophenyl)sulfanyl]ethyl}(diphenyl)phosphane: The nitro group introduces electron-withdrawing effects, potentially altering the compound’s reactivity.

These comparisons highlight the unique properties of This compound , such as its specific reactivity patterns and coordination behavior, which make it valuable for various applications.

Properties

CAS No.

798548-39-7

Molecular Formula

C20H18BrPS

Molecular Weight

401.3 g/mol

IUPAC Name

2-(4-bromophenyl)sulfanylethyl-diphenylphosphane

InChI

InChI=1S/C20H18BrPS/c21-17-11-13-20(14-12-17)23-16-15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14H,15-16H2

InChI Key

GTWIYESXXJVLTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCSC2=CC=C(C=C2)Br)C3=CC=CC=C3

Origin of Product

United States

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